3-硝基-1H-1,2,4-三唑-5-胺

描述

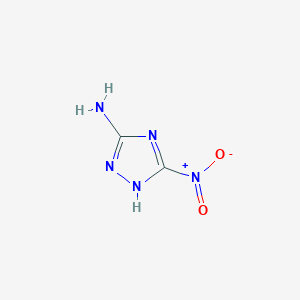

3-nitro-1H-1,2,4-triazol-5-amine is a nitrogen-rich compound that has been used in the synthesis of energetic salts . It is characterized by 1H and 13C nuclear magnetic resonance, infrared spectroscopy, and elemental analysis .

Synthesis Analysis

The synthesis of 3-nitro-1H-1,2,4-triazol-5-amine involves the creation of nitrogen-rich energetic salts . The synthesis process has been characterized by 1H and 13C nuclear magnetic resonance, infrared spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of 3-nitro-1H-1,2,4-triazol-5-amine has been determined by single-crystal X-ray diffraction . The crystal structures of neutral HANTT (2), its guanidinium salt (3), and 1,5-diamino-tetrazolium salt (9) were determined .Chemical Reactions Analysis

3-nitro-1H-1,2,4-triazol-5-amine is involved in the formation of energetic salts . These salts exhibit excellent thermal stabilities with decomposition temperatures ranging within 264–321 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-nitro-1H-1,2,4-triazol-5-amine include excellent thermal stability and low sensitivity . The densities of salts 3–10 ranged from 1.65 g cm −3 to 1.81 g cm −3 .科学研究应用

高能材料开发

3-硝基-1H-1,2,4-三唑-5-胺是开发高能材料的关键成分。例如,研究人员基于这种化合物合成了十二种高能富氮盐,这些盐表现出有希望的爆轰性能。这些化合物显示出一系列冲击敏感性,并因其在爆炸应用中的潜力而被表征 (Wang, Parrish, & Shreeve, 2011)。

结构和能量特性研究

一项研究比较了 C-氨基化和 N-氨基化 3-硝基-1H-1,2,4-三唑的结构和能量特性。这项研究揭示了不同的氨基取代基如何影响硝基唑环的性质,例如氮含量、生成热和冲击敏感性 (Zhao et al., 2014)。

气体发生器应用

咪唑、1,2,4-三唑和四唑基分子,包括 3-硝基-1H-1,2,4-三唑-5-胺,被制备用于富氮气体发生器的潜在应用。这项研究探讨了唑环和各种官能团对这些化合物物理化学性质的影响 (Srinivas, Ghule, & Muralidharan, 2014)。

抗锥虫病剂

基于 3-硝基-1H-1,2,4-三唑的芳香族和脂肪族胺被筛选出抗锥虫病活性和小鼠细胞毒性。一些化合物对 T. cruzi 无鞭毛体和 T. b. rhodesiense 锥虫体表现出有希望的特性,表明 3-硝基-1H-1,2,4-三唑衍生物作为抗锥虫病剂的潜力 (Papadopoulou et al., 2011)。

高能配位聚合物

基于 3-硝基-1H-1,2,4-三唑的高能配位聚合物已被合成和表征。这些化合物显示出极好的不敏感性和高分解温度,突出了 NO2/NH2 取代基在高能材料性能中的作用 (Qu et al., 2015)。

高性能不敏感高能化合物

研究重点是使用 5-硝基-1,2,4-三唑-3-酮衍生物获得高性能不敏感高能化合物。这项研究强调了三唑-3-酮骨架作为高能材料的潜力,在理论上和实践上都是如此 (Liu et al., 2022)。

未来方向

作用机制

Target of Action

3-Nitro-1H-1,2,4-triazol-5-amine is primarily used as an energetic material, specifically as a heat-resistant explosive . Its primary targets are therefore the materials it is intended to detonate or decompose.

Mode of Action

The compound interacts with its targets through a process of rapid decomposition and detonation . The exact interaction mechanism is complex and involves a series of chemical reactions leading to the release of a large amount of energy .

Biochemical Pathways

Its primary function is in the field of materials science and engineering, particularly in applications requiring controlled explosions or rapid energy release .

Result of Action

The primary result of the action of 3-nitro-1H-1,2,4-triazol-5-amine is the rapid release of energy in the form of an explosion or controlled detonation . This can be harnessed for various applications, including propulsion systems, demolition, and other areas where controlled explosions are required .

Action Environment

The action of 3-nitro-1H-1,2,4-triazol-5-amine can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, with the compound exhibiting excellent thermal stability . Other factors, such as pressure and humidity, may also influence its performance .

属性

IUPAC Name |

5-nitro-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N5O2/c3-1-4-2(6-5-1)7(8)9/h(H3,3,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYAABCXMIRIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393619 | |

| Record name | 3-nitro-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58794-77-7 | |

| Record name | NSC153384 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes ANTA an attractive building block for energetic materials?

A1: ANTA exhibits several desirable characteristics for energetic material development:

- High Thermal Stability: ANTA-based compounds often display decomposition temperatures exceeding 300°C , making them suitable for high-temperature applications.

- Tunable Energetic Properties: By modifying ANTA's structure through the addition of different bridging groups and functional moieties, researchers can fine-tune the energetic properties like density, detonation velocity, and sensitivity .

- Versatile Synthesis: ANTA can be readily synthesized and further derivatized using straightforward chemical reactions, making it accessible for research and development .

Q2: How does computational chemistry contribute to the research and development of ANTA-based energetic materials?

A2: Computational methods are invaluable for:

- Predicting Properties: Density Functional Theory (DFT) calculations can accurately predict key properties like enthalpy of formation, crystal density, detonation velocity, and sensitivity of ANTA derivatives before experimental synthesis .

- Guiding Molecular Design: By simulating different structural modifications, researchers can identify promising ANTA derivatives with enhanced performance and safety profiles .

- Understanding Structure-Property Relationships: Computational analyses, including electrostatic potential mapping, provide insights into how molecular structure influences sensitivity and reactivity of ANTA-based energetic molecules .

Q3: What are the potential advantages of ANTA-based energetic materials over existing heat-resistant explosives?

A3: Research suggests that specific ANTA derivatives, like 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its salts, demonstrate superior properties compared to common heat-resistant explosives:

- Enhanced Thermal Stability: HCPT exhibits decomposition temperatures exceeding those of established heat-resistant explosives .

- High Performance: Calculated detonation pressures and velocities for HCPT derivatives are comparable or superior to conventional heat-resistant options, indicating potential for improved performance in demanding environments .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B3273415.png)

![1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B3273443.png)

![3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3273451.png)

![[1,1':3',1''-Terphenyl]-5'-amine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B3273456.png)